Ethanone, 1-(tetrahydro-4-hydroxy-2H-pyran-4-yl)-(9CI) - 185206-97-7

Ethanone, 1-(tetrahydro-4-hydroxy-2H-pyran-4-yl)-(9CI)

Catalog Number: EVT-1450979
CAS Number: 185206-97-7
Molecular Formula: C7H12O3
Molecular Weight: 144.17
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Lovastatin

Compound Description: Lovastatin is a fungal metabolite belonging to the statin drug class, known for its potent HMG-CoA reductase inhibitory activity. This inhibition effectively lowers plasma cholesterol levels, making it a valuable therapeutic agent for treating hypercholesterolemia. []

Relevance: Lovastatin shares the core tetrahydro-2H-pyran-2-one ring system with Ethanone, 1-(tetrahydro-4-hydroxy-2H-pyran-4-yl)-(9CI). The key structural distinction lies in the substitution at the 6-position of the pyran ring. While the target compound possesses a simple ethyl group, Lovastatin features a more complex bicyclic decalin system linked by an ethyl bridge. Despite this difference, the shared core structure and potential for biological activity similar to other HMG-CoA reductase inhibitors make Lovastatin a relevant structural analog.

Pravastatin

Compound Description: Pravastatin, another member of the statin family, exhibits potent HMG-CoA reductase inhibitory activity. It effectively reduces plasma cholesterol levels and finds therapeutic application in managing hypercholesterolemia. Compared to Lovastatin, Pravastatin possesses increased hydrophilicity, influencing its pharmacokinetic properties. []

Relevance: Similar to Lovastatin, Pravastatin shares the core tetrahydro-2H-pyran-2-one ring structure with Ethanone, 1-(tetrahydro-4-hydroxy-2H-pyran-4-yl)-(9CI). Like Lovastatin, Pravastatin also differs in the 6-position substituent, featuring a more polar hydroxyl group and a trans-decalin system linked via an ethyl bridge. Despite the differences in substituent complexity at the 6-position, the shared core structure and their classification as HMG-CoA reductase inhibitors highlight the structural relevance of Pravastatin to the target compound.

trans-6-[2-(2-N-Heteroaryl-3,5-disubstituted- pyrazol-4-yl)ethyl/ethenyl]tetrahydro-4-hydroxy-2H-pyran-2-ones

Compound Description: This compound series represents a group of N-heteroaryl-substituted mevalonolactones synthesized and evaluated for their ability to inhibit HMG-CoA reductase. The design strategy aimed to combine the pharmacological properties of Lovastatin with the enhanced hydrophilicity of Pravastatin. Notably, compounds 20a and 20b within this series demonstrated superior potency in inhibiting cholesterol biosynthesis both in vitro and in vivo compared to Lovastatin. Compound 20a, in particular, exhibited significantly higher efficacy in lowering plasma cholesterol levels. []

Relevance: The trans-6-[2-(2-N-Heteroaryl-3,5-disubstituted-pyrazol-4-yl)ethyl/ethenyl]tetrahydro-4-hydroxy-2H-pyran-2-one series shares the core tetrahydro-2H-pyran-2-one ring system with Ethanone, 1-(tetrahydro-4-hydroxy-2H-pyran-4-yl)-(9CI). The primary structural difference lies in the substitution at the 6-position of the pyran ring. This series incorporates various N-heteroaryl-substituted pyrazole rings connected by either an ethyl or ethenyl linker, aiming to enhance hydrophilicity. The shared core structure and their targeted activity as HMG-CoA reductase inhibitors make them structurally relevant to the target compound.

trans-Tetrahydro-4-hydroxy-6-[2-(2,3,4,5-substituted-1H-pyrrol-1-yl)ethyl]-2H-pyran-2-ones

Compound Description: This series comprises a group of trans-tetrahydro-4-hydroxy-6-[2-(2,3,4,5-substituted-1H-pyrrol-1-yl)ethyl]-2H-pyran-2-ones, designed as inhibitors of HMG-CoA reductase. Studies revealed a substantial increase in inhibitory potency upon introducing substituents at the 3- and 4-positions of the pyrrole ring. []

Relevance: This series exhibits a direct structural relationship with Ethanone, 1-(tetrahydro-4-hydroxy-2H-pyran-4-yl)-(9CI) due to the shared tetrahydro-2H-pyran-2-one core. The structural variation lies in the substituent at the 6-position of the pyran ring, where this series incorporates a 2-(substituted-1H-pyrrol-1-yl)ethyl group. This modification significantly impacts the biological activity, particularly regarding HMG-CoA reductase inhibition. The shared core structure and exploration within the context of HMG-CoA reductase inhibition underscore the structural relevance of this series to the target compound.

(+)-(4R)-trans-2-(4-Fluorophenyl)-5-(1-methylethyl)-N,3-diphenyl-1-[(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1H-pyrrole-4-carboxamide

Compound Description: This compound, identified as (+)-33, represents a potent HMG-CoA reductase inhibitor with a fivefold higher potency than compactin, a known inhibitor. It emerged from a systematic exploration of structure-activity relationships within the trans-tetrahydro-4-hydroxy-6-[2-(2,3,4,5-substituted-1H-pyrrol-1-yl)ethyl]-2H-pyran-2-one series, demonstrating the impact of specific substitutions on inhibitory activity. []

Relevance: This compound shares the core tetrahydro-2H-pyran-2-one ring system with Ethanone, 1-(tetrahydro-4-hydroxy-2H-pyran-4-yl)-(9CI). Despite the substantial difference in the 6-position substituent, featuring a complex pyrrole derivative, the shared core structure and its notable HMG-CoA reductase inhibitory activity make it a relevant structural analog. This compound emphasizes the importance of the tetrahydro-2H-pyran-2-one motif in designing HMG-CoA reductase inhibitors.

**6. (±)-trans-6-[4,4-bis(4-fluorophenyl)-3-(1-methyl-1H-tetrazol-5-YL)-1(E),3-[2-14C]butadienyl]-4-hydroxy-3,4,5,6-tetrahydro-2H-pyran-2-one (BMY-22089) **

Compound Description: BMY-22089 is a radiolabeled compound strategically designed for pharmaceutical research. Its structure, containing a tetrahydro-2H-pyran-2-one core, makes it relevant to studying the metabolism and pharmacokinetic properties of drugs containing this specific structural motif. []

Relevance: BMY-22089 exhibits a direct structural relationship with Ethanone, 1-(tetrahydro-4-hydroxy-2H-pyran-4-yl)-(9CI) due to the presence of the tetrahydro-2H-pyran-2-one core. While the substituents at the 6-position of the pyran ring differ, with BMY-22089 featuring a more complex butadienyl linker and tetrazole group, the shared core structure makes it relevant for comparative analysis. The use of BMY-22089 in pharmacokinetic studies highlights the significance of understanding the behavior of compounds containing the tetrahydro-2H-pyran-2-one motif in biological systems.

(S)-N-[(4-{(S)-1-[2-(4-Methoxybenzamido)-2-methylpropanoyl]pyrrolidine-2-carboxamido}-3,4,5,6-tetrahydro-2H-pyran-4-yl)carbonyl]proline dimethyl sulfoxide monosolvate (4-MeBz-Aib-Pro-Thp-Pro-OH)

Compound Description: This compound is a tetrapeptide incorporating a tetrahydropyran ring, representing a class of molecules with potential biological activity. The presence of multiple chiral centers and its specific structural features suggests potential applications in medicinal chemistry research. []

Relevance: 4-MeBz-Aib-Pro-Thp-Pro-OH shares the tetrahydro-2H-pyran ring system with Ethanone, 1-(tetrahydro-4-hydroxy-2H-pyran-4-yl)-(9CI). Although it's not directly stated to be an HMG-CoA reductase inhibitor, its incorporation into a peptide structure suggests potential biological activity. The structural similarity and potential relevance to biological systems make it a noteworthy compound for comparison with the target compound.

6(R)-[2-(8'(S)-2',2''-dimethylbutyryloxy-2'(S),6'(R)-dimethyl-1',2',6',7',8',8a'(R)-hexahydronaphtyl-r(S)ethyl]-4(R)-hydroxy-3,4,5,6-tetrahydro-2H-pyran-2-one

Compound Description: This compound is a potent HMG-CoA reductase inhibitor, representing a class of drugs effective in lowering cholesterol levels. Its complex structure, featuring multiple chiral centers and a hexahydronaphthalene ring system, highlights the structural diversity within HMG-CoA reductase inhibitors. []

Relevance: This compound shares the core tetrahydro-2H-pyran-2-one ring system with Ethanone, 1-(tetrahydro-4-hydroxy-2H-pyran-4-yl)-(9CI). The significant structural difference lies in the elaborate substituent at the 6-position, incorporating a hexahydronaphthalene system linked by an ethyl bridge. Despite the structural complexity, the shared core structure and its classification as an HMG-CoA reductase inhibitor make it a relevant compound for comparison, further emphasizing the significance of the tetrahydro-2H-pyran-2-one motif in this drug class.

Properties

CAS Number

185206-97-7

Product Name

Ethanone, 1-(tetrahydro-4-hydroxy-2H-pyran-4-yl)-(9CI)

IUPAC Name

1-(4-hydroxyoxan-4-yl)ethanone

Molecular Formula

C7H12O3

Molecular Weight

144.17

InChI

InChI=1S/C7H12O3/c1-6(8)7(9)2-4-10-5-3-7/h9H,2-5H2,1H3

InChI Key

QLFFQCVSECOXEI-UHFFFAOYSA-N

SMILES

CC(=O)C1(CCOCC1)O

Synonyms

Ethanone, 1-(tetrahydro-4-hydroxy-2H-pyran-4-yl)- (9CI)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.